molecular formula C2H5Cl B3044206 Chloroethane-2,2,2-d3 CAS No. 7371-46-2

Chloroethane-2,2,2-d3

Cat. No.: B3044206
CAS No.: 7371-46-2
M. Wt: 67.53 g/mol
InChI Key: HRYZWHHZPQKTII-FIBGUPNXSA-N
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Description

Chloroethane-2,2,2-d3, also known as ethyl chloride-2,2,2-d3, is a deuterated form of chloroethane. It is a colorless, flammable gas or refrigerated liquid with a faintly sweet odor. The compound has the molecular formula CD3CH2Cl and a molecular weight of 67.53 g/mol . Deuterium, a stable isotope of hydrogen, replaces the hydrogen atoms in the ethyl group, making it useful in various scientific applications.

Preparation Methods

Chloroethane-2,2,2-d3 can be synthesized through several methods. One common synthetic route involves the reaction of deuterated ethanol (ethyl-2,2,2-d3 alcohol) with hydrogen chloride in the presence of zinc (II) chloride as a catalyst . The reaction conditions typically range from 8°C to 130°C. Industrial production methods may involve similar processes but on a larger scale, ensuring high purity and yield.

Chemical Reactions Analysis

Chloroethane-2,2,2-d3 undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form alkenes.

    Oxidation and Reduction: While less common, it can be involved in oxidation and reduction reactions depending on the reagents and conditions used.

Common reagents for these reactions include strong bases for elimination reactions and nucleophiles like hydroxide ions for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chloroethane-2,2,2-d3 is widely used in scientific research due to its deuterium content. Some applications include:

Mechanism of Action

The mechanism of action of chloroethane-2,2,2-d3 involves its interaction with molecular targets through its deuterium atoms. Deuterium’s higher mass compared to hydrogen affects the vibrational frequencies of chemical bonds, leading to isotope effects that can influence reaction rates and pathways. These effects are crucial in studies involving reaction mechanisms and metabolic processes .

Comparison with Similar Compounds

Chloroethane-2,2,2-d3 can be compared with other deuterated compounds such as:

    Chloromethane-d3: Similar in structure but with one less carbon atom.

    Methylamine-d2 deuteriochloride: Contains a deuterated amine group.

    Methane-d3-thiol: Contains a deuterated thiol group.

    Iodoethane-2,2,2-d3: Similar structure but with iodine instead of chlorine.

This compound is unique due to its specific deuterium substitution pattern, making it particularly useful in studies requiring precise isotope labeling.

Properties

IUPAC Name

2-chloro-1,1,1-trideuterioethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5Cl/c1-2-3/h2H2,1H3/i1D3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRYZWHHZPQKTII-FIBGUPNXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5Cl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

67.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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